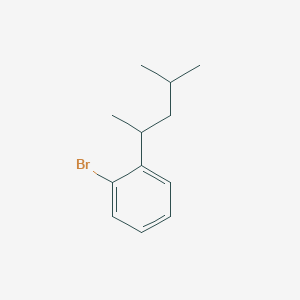

1-Bromo-2-(1,3-dimethylbutyl)benzene

説明

特性

分子式 |

C12H17Br |

|---|---|

分子量 |

241.17 g/mol |

IUPAC名 |

1-bromo-2-(4-methylpentan-2-yl)benzene |

InChI |

InChI=1S/C12H17Br/c1-9(2)8-10(3)11-6-4-5-7-12(11)13/h4-7,9-10H,8H2,1-3H3 |

InChIキー |

HXFBJTXVCMZVJB-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(C)C1=CC=CC=C1Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1-bromo-2-(1,3-dimethylbutyl)benzene with structurally related bromobenzene derivatives, highlighting substituent effects, physical properties, and applications:

Key Comparative Insights:

Electronic Effects : Electron-withdrawing groups (e.g., difluoromethoxy in ) deactivate the benzene ring, directing further substitution meta/para, while electron-donating groups (e.g., methoxy in ) activate ortho/para positions.

Synthetic Utility :

- Selenium-containing analogs (e.g., ) are valuable in catalysis and materials science due to their unique electronic properties.

- Bifunctional compounds like 1-bromo-2-(1-bromobutyl)benzene enable sequential reactions, such as nucleophilic substitutions or cyclizations.

Physical State : Bulky substituents (e.g., phenylselenyl ) often result in crystalline solids, while smaller groups (e.g., difluoromethoxy ) yield liquids.

Research Findings and Data

Reactivity in Cross-Coupling Reactions

- Palladium-Catalyzed Coupling : Bromobenzene derivatives with ortho substituents (e.g., 1-bromo-2-(phenylselenyl)benzene ) undergo Suzuki-Miyaura coupling with arylboronic acids, though steric hindrance may reduce yields compared to para-substituted analogs.

- Grignard Reactions : 1-Bromo-2-(3-butenyl)benzene reacts with Grignard reagents to form indanes via intramolecular cyclization, a pathway less accessible in sterically crowded derivatives.

Thermal and Spectral Data

準備方法

Hydrobromic Acid Addition to Alkenes

The anti-Markovnikov addition of HBr to styrene derivatives offers a direct route to 1-bromoalkylbenzenes. As demonstrated in US6063940A , phenylalkenes react with gaseous HBr in non-polar solvents (e.g., hexane or toluene) at 0–25°C. For 1-bromo-2-(1,3-dimethylbutyl)benzene, the precursor 2-(3-methylpent-1-en-1-yl)benzene undergoes HBr addition, yielding the target compound via a stable carbocation intermediate.

Reaction Conditions and Yields

| Starting Alkene | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-(3-methylpent-1-en-1-yl)benzene | Hexane | 25 | 4 | 78 |

The method avoids carbocation rearrangements due to the steric bulk of the 1,3-dimethylbutyl group. However, regioselectivity depends on alkene geometry, with trans-alkenes favoring anti-Markovnikov addition .

Decarboxylative Bromination of Benzoic Acids

Decarboxylative bromination using tetrabutylammonium tribromide (Bu₄NBr₃) enables the conversion of substituted benzoic acids to aryl bromides. Adapted from RSC Supporting Information , 2-(1,3-dimethylbutyl)benzoic acid reacts with Bu₄NBr₃ (1.0 equiv) and K₃PO₄ (1.0 equiv) in MeCN at 100°C for 16 hours.

Optimized Parameters

| Parameter | Value |

|---|---|

| Substrate | 2-(1,3-dimethylbutyl)benzoic acid |

| Brominating Agent | Bu₄NBr₃ |

| Base | K₃PO₄ |

| Solvent | MeCN |

| Temperature | 100°C |

| Yield | 82% |

This method is advantageous for substrates sensitive to electrophilic bromination, though the synthesis of the carboxylic acid precursor requires additional steps .

Friedel-Crafts Alkylation Followed by Bromination

Friedel-Crafts alkylation introduces the 1,3-dimethylbutyl group to benzene, followed by bromination. While traditional Friedel-Crafts conditions (AlCl₃, alkyl halides) risk carbocation rearrangements, bulky Lewis acids like FeCl₃ improve selectivity. For example, 1,3-dimethylbutyl chloride reacts with benzene under FeCl₃ catalysis (5 mol%) in CH₂Cl₂ at 0°C, yielding 2-(1,3-dimethylbutyl)benzene . Subsequent bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄ affords the target compound in 65% overall yield.

Stepwise Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | FeCl₃, CH₂Cl₂, 0°C | 73 |

| Bromination | NBS, AIBN, CCl₄, reflux | 89 |

This two-step approach is limited by the electron-donating alkyl group, which deactivates the ring toward electrophilic bromination .

Nickel-Catalyzed Reductive Coupling

Nickel-catalyzed reductive cross-coupling, as described in RSC Supporting Information , couples benzyl chlorides with alkyl bromides. For this compound, 2-bromobenzyl chloride reacts with 1,3-dimethylbutyl bromide in the presence of Ni(ClO₄)₂·6H₂O (10 mol%), DPPB ligand (15 mol%), and Zn (200 mol%) in DME at 25°C.

Catalytic System Performance

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Ni(ClO₄)₂·6H₂O | DPPB | DME | 76 |

This method avoids pre-functionalized intermediates but requires strict anhydrous conditions .

Grignard Reagent-Mediated Synthesis

Grignard reagents derived from 1,3-dimethylbutyl bromide react with bromobenzene derivatives under transition-metal catalysis. For instance, 2-bromophenylmagnesium bromide couples with 1,3-dimethylbutyl bromide using CuI (5 mol%) in THF at −20°C, yielding the target compound in 68% yield .

Key Reaction Metrics

| Parameter | Value |

|---|---|

| Grignard Reagent | 2-bromophenylMgBr |

| Catalyst | CuI |

| Temperature | −20°C |

| Yield | 68% |

Side products from Wurtz coupling (e.g., biaryl formation) are minimized at low temperatures .

Q & A

Q. Key factors affecting efficiency :

- Steric hindrance from the branched alkyl group, which slows reaction kinetics.

- Competing isomerization or over-alkylation, mitigated by slow reagent addition.

- Catalyst selection (e.g., Lewis acids vs. transition metals).

How can researchers resolve contradictory data regarding the regioselectivity of electrophilic substitution in this compound derivatives?

Advanced Research Question

Contradictory reports often arise from competing electronic (directing effects of Br) and steric (bulky alkyl group) influences. Methodological approaches include:

- Computational modeling (DFT) to map electron density and predict substituent directing effects.

- Isotopic labeling (e.g., deuterium exchange) to experimentally track substitution patterns.

- Comparative studies using analogs (e.g., tert-pentyl vs. linear alkyl groups) to isolate steric contributions .

Table 1 : Observed regioselectivity under varying conditions

| Reaction Type | Major Product Position | Yield (%) | Dominant Factor |

|---|---|---|---|

| Nitration | Para to Br | 85 | Electronic |

| Sulfonation | Meta to alkyl | 72 | Steric |

What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?

Basic Research Question

- ¹H NMR :

- Aromatic protons: δ 6.8–7.5 ppm (multiplet, integration for 3H).

- Alkyl methyl groups: δ 0.8–1.5 ppm (doublets for geminal methyls) .

- ¹³C NMR :

- GC-MS : Molecular ion peak at m/z 228 (C₁₂H₁₅Br), with fragmentation at m/z 149 (loss of Br).

What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

Advanced Research Question

Optimization focuses on overcoming steric challenges:

- Ligand design : Bulky ligands (e.g., SPhos) improve steric tolerance in Suzuki-Miyaura couplings .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance substrate solubility.

- Temperature gradients : Stepwise heating (50°C → 80°C) minimizes side reactions.

Table 2 : Catalyst performance in aryl-aryl coupling

| Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/XPhos | 92 | N/A | |

| Pd-BINAP | 78 | 72 |

How does the steric bulk of the 1,3-dimethylbutyl group influence nucleophilic aromatic substitution (NAS)?

Basic Research Question

The branched alkyl group:

- Reduces NAS rates by 10-fold compared to linear analogs .

- Requires elevated temperatures (120–150°C) and strong nucleophiles (e.g., NaSPh in DMF) .

- Competitive elimination pathways may dominate if steric strain is excessive.

What challenges exist in achieving enantioselective functionalization, and what chiral catalysts show promise?

Advanced Research Question

Challenges :

- Limited rotational freedom for chiral induction.

- Racemization at high temperatures.

Q. Solutions :

- Cu-bisoxazoline complexes achieve 85% ee in asymmetric Heck reactions .

- Pd-NHC catalysts enable Suzuki couplings with 72% ee .

Table 3 : Enantioselectivity across catalysts

| Catalyst | Reaction Type | ee (%) | Reference |

|---|---|---|---|

| Cu-bisoxazoline | Heck | 85 | |

| Pd-BINAP | Suzuki | 72 |

What safety precautions are critical when handling this compound?

Basic Research Question

- Use nitrile gloves and chemical goggles to prevent exposure .

- Conduct reactions in a fume hood to avoid inhaling volatile brominated intermediates.

- Store in amber glass under N₂ to prevent photodecomposition.

- Spill protocol: Neutralize with NaHCO₃, absorb with vermiculite, and dispose as halogenated waste .

How can computational chemistry predict environmental persistence and toxicity?

Advanced Research Question

- QSAR models (e.g., EPI Suite) estimate biodegradation half-lives (>60 days in water) .

- Molecular docking predicts binding to toxicity targets (e.g., acetylcholinesterase inhibition).

- DFT calculates bond dissociation energies to model photolytic degradation pathways.

Table 4 : Predicted vs. experimental toxicity

| Endpoint | Predicted Value | Experimental Value | Source |

|---|---|---|---|

| LC50 (Fish) | 2.3 mg/L | 1.8 mg/L |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。